2-(Methanesulfonylmethyl)piperidine
Description
Significance of Substituted Piperidine (B6355638) Scaffolds in Chemical Synthesis
The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a ubiquitous structural motif in a vast number of natural products and synthetic pharmaceuticals. nih.govresearchgate.netproquest.comdntb.gov.uaajchem-a.comlifechemicals.com Its prevalence underscores its importance as a privileged scaffold in medicinal chemistry. There are over one hundred commercially available drugs that feature a piperidine core, showcasing a wide range of biological activities including antibacterial, anesthetic, anti-allergic, antipsychotic, and cardiovascular effects. lifechemicals.com
The significance of the piperidine scaffold lies in its distinct three-dimensional, chair-like conformation. This "3D shape" provides a structural framework with a limited number of rotatable bonds, which can lead to more specific interactions with biological targets compared to flat aromatic rings. lifechemicals.com This conformational rigidity can be advantageous in drug design, allowing for the precise positioning of functional groups to optimize binding affinity and selectivity for a target protein.
The development of efficient and cost-effective methods for the synthesis of substituted piperidines is a key area of research in modern organic chemistry. proquest.com Numerous synthetic strategies have been developed, including the hydrogenation of pyridine (B92270) precursors, cyclization reactions, and multicomponent reactions, to access a diverse range of functionalized piperidine derivatives. researchgate.netajchem-a.comnih.gov
Table 1: Examples of Marketed Drugs Containing a Piperidine Scaffold
| Drug Name | Therapeutic Class |
| Ropivacaine | Anesthetic |
| Loratadine | Anti-allergic |
| Risperdal | Antipsychotic |
| Aricept | Treatment of Alzheimer's disease |
| Paroxetine | Antidepressant |
This table provides a small selection of the many pharmaceuticals that incorporate the piperidine structure.
Structural Features and Chemical Relevance of the Methanesulfonylmethyl Moiety
The methanesulfonylmethyl group, -CH₂SO₂CH₃, is a functional group that imparts specific and valuable properties to a molecule. The sulfonyl group (SO₂) is a strong electron-withdrawing group and a hydrogen bond acceptor, which can significantly influence a molecule's physicochemical properties. namiki-s.co.jpnih.gov
In the context of drug design, the incorporation of a methylsulfone group can have several beneficial effects. namiki-s.co.jp It can improve a compound's solubility and metabolic stability, as the sulfone group is generally resistant to metabolic degradation. namiki-s.co.jp The ability of the sulfonyl oxygen atoms to act as hydrogen bond acceptors can lead to enhanced binding interactions with biological targets. nih.gov
The methyl group within the methanesulfonylmethyl moiety, while seemingly simple, can also play a crucial role. The introduction of a methyl group, sometimes referred to as the "magic methyl" effect, can unexpectedly and significantly enhance the biological activity of a molecule. nih.govjuniperpublishers.com This can be due to improved binding affinity through hydrophobic interactions or by influencing the molecule's conformation to better fit a target's active site. nih.gov The trifluoromethyl group, a bioisostere of the methyl group, is also frequently used in drug design to modulate electronic properties and metabolic stability. mdpi.com
Table 2: Key Properties of the Methanesulfonyl Group in Drug Design
| Property | Implication in Drug Design |
| Strong Electron-Withdrawing Nature | Modulates the acidity/basicity of nearby functional groups. |
| Hydrogen Bond Acceptor | Can form strong interactions with biological targets. nih.gov |
| Increased Polarity | Can improve aqueous solubility. namiki-s.co.jp |
| Metabolic Stability | Generally resistant to metabolic breakdown, potentially increasing drug half-life. namiki-s.co.jp |
Overview of Academic Research Trajectories for Alkylsulfone-Functionalized Piperidines
While specific research focused solely on 2-(methanesulfonylmethyl)piperidine is not extensively documented in publicly available literature, the academic research trajectories for alkylsulfone-functionalized piperidines can be inferred from broader synthetic methodologies. The synthesis of such compounds generally follows two main pathways: the construction of the piperidine ring from a precursor already containing the alkylsulfone group, or the introduction of the alkylsulfone moiety onto a pre-existing piperidine scaffold.
A primary route to substituted piperidines is the hydrogenation of the corresponding substituted pyridine . rsc.orgchemrxiv.orgacs.orgacs.org This is a widely used and efficient method, with various catalysts and reaction conditions being explored to achieve high yields and stereoselectivity. rsc.orgchemrxiv.orgacs.orgacs.orgclockss.org For the synthesis of this compound, this would involve the reduction of 2-(methanesulfonylmethyl)pyridine.
Another significant research direction is the synthesis of piperidines through cyclization reactions . researchgate.netajchem-a.comnih.gov These methods involve the formation of the heterocyclic ring from an acyclic precursor. A variety of cyclization strategies have been developed, including intramolecular amination and cycloaddition reactions. proquest.com
The synthesis of the sulfone group itself is also a key area of research. A common method is the oxidation of the corresponding sulfide. organic-chemistry.orgresearchgate.netorientjchem.orgorganic-chemistry.org Therefore, a plausible synthetic route to this compound would be the oxidation of 2-(methylsulfanylmethyl)piperidine.
Recent advances in catalysis, including the use of transition metal catalysts and organocatalysts, continue to expand the toolbox for the synthesis of complex and highly functionalized piperidine derivatives. proquest.comajchem-a.com These new methods offer greater control over stereochemistry and allow for the introduction of a wider range of functional groups, including those containing sulfones. The development of novel reagents for the direct introduction of methylsulfone groups is also an active area of research. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
2-(methylsulfonylmethyl)piperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2S/c1-11(9,10)6-7-4-2-3-5-8-7/h7-8H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSJCUIAUCFPJGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC1CCCCN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501290916 | |
| Record name | 2-[(Methylsulfonyl)methyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501290916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
290328-52-8 | |
| Record name | 2-[(Methylsulfonyl)methyl]piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=290328-52-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(Methylsulfonyl)methyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501290916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Ii. Advanced Synthetic Methodologies for 2 Methanesulfonylmethyl Piperidine and Analogues
Strategies for Piperidine (B6355638) Ring Construction and Functionalization
The construction of the piperidine skeleton is a cornerstone of heterocyclic chemistry. The following sections explore advanced methodologies, including intramolecular cyclizations and intermolecular multicomponent reactions, that provide access to diversely substituted piperidines.
Intramolecular reactions, where the ring is formed by connecting atoms within a single molecule, are powerful tools for piperidine synthesis. These approaches often offer high levels of stereochemical control. In many instances, cyclization proceeds according to Baldwin's rules. nih.gov
Reductive hydroamination and subsequent cyclization cascades represent an efficient strategy for piperidine synthesis. These reactions typically involve the acid-mediated functionalization of an alkyne to form an enamine, which then generates an iminium ion. A subsequent reduction step leads to the formation of the piperidine ring. nih.govmdpi.com For instance, the intramolecular 6-endo-dig reductive hydroamination/cyclization cascade of alkynes has been described as a viable route. nih.govmdpi.com
Nickel-hydride (NiH) catalysis has emerged as a powerful tool for the hydroamination of alkynes. dicp.ac.cnresearchgate.net This methodology can be applied in a cascade reaction with anthranils to produce structurally diverse quinolines, demonstrating the potential for complex heterocycle synthesis from readily available starting materials. dicp.ac.cnresearchgate.net The process involves an alkenylnickel-mediated alkyne hydroamination followed by an intramolecular cyclization and aromatization of the resulting enamine intermediate. dicp.ac.cn Iron-catalyzed reductive amination of ω-amino fatty acids, using phenylsilane (B129415) as a key reagent, also provides an effective pathway to piperidines. nih.gov
Table 1: Examples of Reductive Hydroamination/Cyclization Cascades
| Catalyst System | Substrate Type | Product | Key Features | Reference(s) |
|---|---|---|---|---|
| Acid-mediated | Alkynes | Piperidines | Proceeds via enamine and iminium ion intermediates. | nih.govmdpi.com |
| Iron Complex / Phenylsilane | ω-Amino Fatty Acids | Piperidines, Pyrrolidines, Azepanes | Phenylsilane promotes imine formation, cyclization, and reduction. | nih.gov |
Electrophilic and radical-mediated cyclizations offer versatile pathways to the piperidine core. Radical cyclizations of haloalkynes and 1,6-enynes have been developed for the synthesis of polysubstituted alkylidene piperidines. nih.gov For example, triethylborane (B153662) can initiate a complex radical cascade involving successive cyclizations to form the six-membered ring. nih.gov The stereoselectivity of these reactions can be influenced by the choice of reagents; for instance, using tris(trimethylsilyl)silane (B43935) instead of tributyltin hydride can enhance diastereoselectivity in the cyclization of 7-substituted-6-aza-8-bromooct-2-enoates. organic-chemistry.org
Nitrogen radicals, generated from sources like N-acyltriazines or by the oxidation of nitrogen with Cu(II), can cyclize onto olefins to form piperidines. nih.gov Copper-catalyzed C-H bond activation can also initiate radical cyclization of linear amines to yield piperidines. nih.gov Furthermore, organic photoredox catalysis provides a modern, metal-free approach to radical cyclization. nih.gov This strategy uses a strongly reducing organic photoredox catalyst and visible light to generate aryl radicals, which then undergo regioselective cyclization to form complex spiropiperidines under mild conditions. nih.gov
Electrophilic cyclizations, such as the aza-Heck cyclization of N-(tosyloxy)carbamates, can be performed enantioselectively under redox-neutral conditions using a palladium catalyst with a chiral ligand. nih.gov
Table 2: Radical-Mediated Cyclization Strategies for Piperidine Synthesis
| Initiation Method | Substrate Type | Key Features | Reference(s) |
|---|---|---|---|
| Triethylborane | 1,6-Enynes | Involves a complex radical cascade with successive cyclizations. | nih.gov |
| Organic Photoredox Catalyst | Linear Aryl Halides | Light-driven, metal-free, and operates under mild conditions. | nih.gov |
| Copper(II) Carboxylate | γ- and δ-alkenyl N-arylsulfonamides | Oxidative cyclization consistent with a radical intermediate. | nih.gov |
The aza-Prins reaction is a highly efficient method for synthesizing substituted piperidines through the cyclization of homoallylic amines with aldehydes. mdpi.com This reaction is typically promoted by Lewis or Brønsted acids. organic-chemistry.orgthieme-connect.com For example, a combination of an NHC-Cu(I) complex and ZrCl4 can promote the aza-Prins cyclization to yield trans-selective products. mdpi.com Similarly, AlCl3 used with a trimethylsilyl (B98337) halide source effectively catalyzes the reaction between N-tosyl homoallylamine and carbonyl compounds, resulting in trans-2-substituted-4-halopiperidines with high diastereoselectivity. organic-chemistry.org
A significant advancement in this area is the development of asymmetric aza-Prins reactions, which provide access to enantiopure, multiply substituted piperidines. thieme-connect.comacs.org By using chiral homoallylic amines and a Lewis/Brønsted acid catalyst system, chiral pipecolic acid derivatives can be synthesized in excellent yields. thieme-connect.com This method is notable for its broad functional group tolerance. thieme-connect.com
Table 3: Catalysts and Conditions for Aza-Prins Cyclization
| Catalyst/Promoter | Substrate | Product | Yield | Reference(s) |
|---|---|---|---|---|
| Triflic Acid | Homoallylic amine, Aldehyde | N-(pyrrolidine-3-ylidenemethyl)acetamide derivative | Good | rsc.org |
| NHC-Cu(I) complex, ZrCl4 | Homoallylic amine, Aldehyde | trans-substituted piperidine | - | mdpi.com |
| AlCl3, Trimethylsilyl halide | N-tosyl homoallylamine, Carbonyl compound | trans-2-substituted-4-halopiperidine | High | organic-chemistry.org |
Intramolecular aza-Michael additions (IMAMR) are a direct and powerful strategy for constructing N-heterocycles, including piperidines. nih.govresearchgate.net These reactions can be categorized as single or double additions, and the stereochemical outcome can often be controlled. rsc.orgrsc.org The use of organocatalysis has been particularly impactful in developing enantioselective versions of this reaction. nih.govmdpi.com
For instance, the combination of a quinoline-based organocatalyst and trifluoroacetic acid as a co-catalyst can produce enantiomerically enriched 2,5- and 2,6-disubstituted piperidines. nih.govmdpi.com An organocatalytic enantioselective intramolecular aza-Michael reaction using 9-amino-9-deoxy-epi-hydroquinine as the catalyst has been successfully employed in a desymmetrization process to yield a range of enantiomerically enriched disubstituted piperidines. nih.gov The diastereoselectivity of these reactions can sometimes be tuned by adjusting the catalyst-to-co-catalyst ratio. nih.gov N-heterocyclic carbenes have also been utilized to catalyze the intramolecular aza-Michael addition of alkyl amines to α,β-unsaturated carboxylic acids. nih.gov
Table 4: Organocatalytic Intramolecular Aza-Michael Reactions for Piperidine Synthesis
| Catalyst | Co-catalyst | Substrate Type | Product Type | Key Features | Reference(s) |
|---|---|---|---|---|---|
| Quinoline Organocatalyst | Trifluoroacetic Acid | N-tethered alkenes | Enantiomerically enriched 2,5- and 2,6-disubstituted piperidines | Good yields. | nih.govmdpi.com |
| 9-Amino-9-deoxy-epi-hydroquinine | Trifluoroacetic Acid | Prochiral substrates | Enantiomerically enriched 2,5- and 2,6-disubstituted piperidines | Desymmetrization process with moderate diastereoselectivity. | nih.gov |
Intermolecular approaches assemble the piperidine ring from two or more separate components. Two-component reactions, such as the [5 + 1] annulation via a hydrogen borrowing strategy, are a common method. nih.gov
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation, are highly efficient for creating molecular complexity. A notable example is a four-component reaction for synthesizing piperidone scaffolds, which are precursors to piperidines. researchgate.net This process can involve the in-situ generation of an azadiene from an aldehyde and an ammonia (B1221849) equivalent, which then undergoes an intermolecular Diels-Alder reaction with a dienophile. researchgate.net This approach allows for significant diversity in the final piperidone products by varying the starting components. researchgate.net
Cross-coupling reactions are also valuable for constructing functionalized piperidines. Organozinc reagents, for example, can be coupled with various electrophiles like aryl, heteroaryl, and alkenyl halides in the presence of a palladium catalyst. whiterose.ac.uk
Table 5: Four-Component Synthesis of a Piperidone Scaffold
| Component 1 | Component 2 | Component 3 | Component 4 | Product | Key Features | Reference(s) |
|---|
Catalytic Hydrogenation of Pyridine (B92270) Precursors
The catalytic hydrogenation of substituted pyridines is a primary and efficient route for the synthesis of the corresponding piperidine derivatives. researchgate.netliverpool.ac.uk This approach involves the reduction of the aromatic pyridine ring, which can be challenging due to its inherent stability and potential to poison the catalyst. liverpool.ac.ukchemrxiv.org The synthesis of 2-(Methanesulfonylmethyl)piperidine via this method would start from 2-(methanesulfonylmethyl)pyridine.
The choice of catalyst, solvent, and reaction conditions is critical to achieving high yields and selectivity. researchgate.net Heterogeneous catalysts are commonly employed, with platinum, palladium, rhodium, and ruthenium being the most prevalent metals. researchgate.netliverpool.ac.uk
Catalysts and Conditions:
Platinum(IV) oxide (PtO₂) , also known as Adams' catalyst, is effective for the hydrogenation of various substituted pyridines. Reactions are typically carried out in a protic solvent like glacial acetic acid under hydrogen pressures ranging from 50 to 70 bar. researchgate.netasianpubs.orgasianpubs.org This method has been shown to be effective for pyridines with a range of substituents. asianpubs.orgasianpubs.org
Rhodium-based catalysts , such as rhodium on carbon (Rh/C) or rhodium(III) oxide (Rh₂O₃), are highly active for the hydrogenation of unprotected pyridines under mild conditions (e.g., 5 bar H₂ at 40°C). liverpool.ac.uk These catalysts often exhibit good functional group tolerance.
Ruthenium-based catalysts are also employed, sometimes at higher temperatures (90-120°C) and pressures (at least 69 bar), to facilitate the reduction. google.com
Iridium(III) catalysts have been developed for the ionic hydrogenation of pyridines, showing robustness and selectivity for a broad range of multi-substituted piperidines, even in late-stage functionalization of complex molecules. chemrxiv.org
The hydrogenation process generally leads to the cis-diastereomer as the major product when reducing substituted pyridines. whiterose.ac.uk However, subsequent base-mediated epimerization can be used to access the corresponding trans-diastereoisomer. nih.gov
| Catalyst | Substrate Type | Typical Conditions | Key Findings | Reference |
|---|---|---|---|---|
| Platinum(IV) oxide (PtO₂) | Substituted Pyridines | 50-70 bar H₂, Acetic Acid, Room Temp | Effective for a range of functional groups; mild catalyst. | asianpubs.orgasianpubs.org |
| Rhodium(III) oxide (Rh₂O₃) | Unprotected Pyridines | 5 bar H₂, TFE, 40°C | High activity under mild conditions; broad substrate scope. | liverpool.ac.uk |
| Iridium(III) Complexes | Multi-substituted Pyridines | Ionic Hydrogenation | Robust and selective; tolerates sensitive functional groups. | chemrxiv.org |
| Ruthenium/Ruthenium Dioxide | 2-Pyridineethanol derivatives | >69 bar H₂, 90-120°C | High pressure and temperature required for some substrates. | google.com |
Ring Expansion and Rearrangement Processes from Smaller Heterocycles (e.g., Pyrrolidines)
Ring expansion of smaller heterocyclic systems, such as pyrrolidines, presents an alternative strategy for constructing the piperidine skeleton. researchgate.netyoutube.com This method involves the rearrangement of a pre-existing ring to form a larger, more stable one.
One such process involves the conversion of a 2-(hydroxyethyl)pyrrolidine derivative into a piperidine. For example, treatment of a hydroxyethyl (B10761427) pyrrolidine (B122466) with methanesulfonyl chloride can generate an aziridinium (B1262131) mesylate intermediate. Subsequent treatment with a nucleophile, such as acetate (B1210297), can induce a rearrangement to furnish the piperidine ring in high yield. youtube.com This strategy could be adapted to synthesize precursors for this compound by starting with appropriately substituted pyrrolidines. While less common than the direct hydrogenation of pyridines, ring expansion offers a valuable synthetic route, particularly for accessing specific substitution patterns that may be difficult to obtain otherwise. researchgate.netyoutube.com
Methodologies for Installing and Transforming the Methanesulfonylmethyl Group
The introduction and subsequent modification of the methanesulfonylmethyl side chain are pivotal steps in the synthesis of the target compound.
The formation of the carbon-sulfur bond is the cornerstone for installing the sulfonyl group. mdpi.comrsc.org For a methanesulfonylmethyl group, this involves creating a bond between a carbon atom of the piperidine precursor and the sulfur atom of a methane-derived sulfonyl source.
Nucleophilic Substitution: A common method involves the reaction of a piperidine derivative bearing a leaving group at the 2-methyl position (e.g., a halide) with a methane (B114726) sulfinate salt, such as sodium methanesulfinate (B1228633). The sulfinate anion acts as a nucleophile, displacing the leaving group to form the C-S bond directly.
Coupling Reactions: Modern cross-coupling reactions provide powerful tools for C-S bond formation. bohrium.com Palladium-catalyzed coupling of benzylic carbonates with sodium arenesulfinates has been demonstrated for the synthesis of sulfones. organic-chemistry.org A similar strategy could be envisioned for piperidine-based substrates.
Radical Reactions: Novel methods involving the generation of thiyl radicals have emerged as an important strategy for constructing C-S bonds from non-halide substrates. mdpi.com Furthermore, the use of sulfur dioxide surrogates, like DABCO-bis(sulfur dioxide) (DABSO), allows for the insertion of SO₂ into organic frameworks to build sulfone compounds. nih.govrsc.org
Once the sulfonylmethyl group is in place, its synthetic utility can be expanded through functionalization. The protons on the carbon atom alpha to the sulfonyl group (the methylene (B1212753) bridge) are acidic due to the strong electron-withdrawing nature of the sulfone. rsc.org This acidity allows for deprotonation with a suitable base to form a carbanion.
This stabilized carbanion can then be trapped with various electrophiles, enabling the formation of new carbon-carbon or carbon-heteroatom bonds at this position. rsc.orgmdpi.com This strategy allows for the introduction of additional substituents onto the methyl bridge, creating a diverse range of analogues. The choice of base and reaction conditions is crucial to control the regioselectivity of the deprotonation and subsequent alkylation. acs.org
The sulfone moiety itself is not merely a passive structural element but can be a site for strategic chemical transformations. While sulfones are generally stable, they can be derivatized to alter the molecule's properties or to participate in further reactions. nih.gov
Conversion to Sulfondiimines: Sulfones are aza-analogues of sulfondiimines. nih.gov The transformation of a sulfone to a sulfondiimine introduces new nitrogen atoms, providing additional vectors for substitution and potentially altering the molecule's biological profile. mdpi.com
Reductive Desulfonylation: The sulfonyl group can be removed under reductive conditions. This is a key step in many synthetic sequences where the sulfonyl group is used as a temporary activating or directing group and is no longer needed in the final product.
Participation in Coupling Reactions: Aryl vinyl sulfones have been shown to act as aryl donors in palladium-catalyzed Heck-type reactions, where the C(sp²)-S bond is cleaved. rsc.org This reactivity highlights the potential of the sulfone group to participate directly in C-C bond-forming reactions.
Asymmetric and Diastereoselective Synthesis of this compound
Achieving stereochemical control at the C-2 position of the piperidine ring is crucial, as chirality often dictates biological activity. Several asymmetric and diastereoselective strategies have been developed for the synthesis of 2-substituted piperidines. acs.orgmdpi.com
Chiral Auxiliaries: The use of chiral auxiliaries, such as N-tert-butanesulfinamide, allows for the diastereoselective synthesis of N-heterocycles. researchgate.net Reaction of the auxiliary with a suitable precursor generates a sulfinylimine, which can then undergo cyclization or addition reactions with high diastereoselectivity.
Multi-component Reactions: Innovative multi-component coupling reactions have been devised to assemble the piperidine ring while installing the C-2 stereocenter with high diastereocontrol. nih.govrsc.org These methods often involve the sequential formation of multiple chemical bonds in a single transformation.
Biocatalysis: Enzymes, particularly transaminases, offer a powerful approach for the asymmetric synthesis of 2-substituted piperidines. acs.org Starting from commercially available ω-chloroketones, transaminases can catalyze the stereoselective transfer of an amino group, leading to a chiral amine that spontaneously or upon treatment with a base cyclizes to form the piperidine ring with excellent enantiomeric excess (>99% ee). acs.org
| Strategy | Key Reagent/Catalyst | Mechanism | Stereochemical Outcome | Reference |
|---|---|---|---|---|
| Multi-component Coupling | Chiral 2-methyleneaziridine | Sequential bond formation and diastereocontrolled reduction. | High diastereomeric excess (e.g., 90% de). | nih.govrsc.org |
| Biocatalytic Amination/Cyclization | Transaminases (TAs) | Enzymatic amination of ω-chloroketones followed by cyclization. | Excellent enantiomeric excess (>99.5% ee). Access to both enantiomers. | acs.org |
| Chiral Auxiliary | N-tert-butanesulfinamide | Formation of chiral sulfinimines followed by diastereoselective cyclization. | High diastereoselectivity. | researchgate.net |
| Cascade Reaction | Palladium catalyst / Raney-Ni | Stereoselective coupling followed by a hydrogenation cascade. | High stereoselectivity. | mdpi.com |
Enantioselective Catalytic Approaches
The creation of a single enantiomer of a chiral molecule from a non-chiral starting material is a significant challenge in organic synthesis. Enantioselective catalysis, using either metal complexes with chiral ligands or small organic molecules (organocatalysts), provides an elegant solution.
Chiral Ligand-Controlled Reactions
Transition metal catalysis, guided by chiral ligands, is a powerful tool for the asymmetric synthesis of 2-substituted piperidines. These reactions involve a small, chiral molecule (the ligand) that coordinates to a metal center, creating a chiral catalytic environment that influences the stereochemical outcome of the reaction.
A notable example is the copper-catalyzed enantioselective cyclizative aminoboration, which can produce 2,3-cis-disubstituted piperidines with high levels of stereocontrol. nih.govresearchgate.net In this method, an unsaturated hydroxylamine (B1172632) ester undergoes cyclization in the presence of a copper catalyst and a chiral bisphosphine ligand, such as (S,S)-Ph-BPE. nih.govresearchgate.net This approach is effective for a range of substrates, including those with various aryl and heteroaryl groups, and provides access to key intermediates for pharmaceuticals like Avacopan and L-733,060. nih.gov DFT calculations have highlighted the importance of noncovalent interactions between the substrate and the copper catalyst in determining the enantioselectivity. nih.gov
Palladium-catalyzed reactions have also been extensively developed. An efficient method for synthesizing 2- and 2,6-substituted piperidines utilizes a Pd(II)-catalyzed 1,3-chirality transfer reaction. nih.gov This process involves the cyclization of N-protected zeta-amino allylic alcohols, where the chirality of the alcohol directs the formation of the new stereocenter in the piperidine ring. nih.gov Another palladium-based method is the asymmetric hydrogenation of pyrazines containing a tautomeric hydroxyl group, which yields chiral disubstituted piperazin-2-ones with excellent diastereo- and enantioselectivities. rsc.org
| Catalyst System | Reaction Type | Substrate Type | Product Type | Key Features | Reference |
|---|---|---|---|---|---|
| [CuOTf]₂·PhH / (S,S)-Ph-BPE | Cyclizative Aminoboration | Unsaturated Hydroxylamine Ester | 2,3-cis-Disubstituted Piperidines | High yield and enantioselectivity (up to 96% ee); broad substrate scope. | nih.govresearchgate.net |
| PdCl₂(CH₃CN)₂ | 1,3-Chirality Transfer | N-Protected ζ-Amino Allylic Alcohols | 2- and 2,6-Substituted Piperidines | High stereoselectivity; synthesis of (+)- and (-)-coniine (B1195747) demonstrated. | nih.gov |
| Palladium / Chiral Ligand | Asymmetric Hydrogenation | Pyrazin-2-ols | Disubstituted Piperazin-2-ones | Excellent diastereoselectivities and enantioselectivities. | rsc.org |
Organocatalytic Systems for Stereocontrol
Organocatalysis has emerged as a powerful alternative to metal-based catalysis, avoiding the use of often toxic and expensive rare metals. These systems use small, chiral organic molecules to catalyze asymmetric transformations.
A hybrid bio- and organocatalytic cascade has been developed for the synthesis of 2-substituted piperidines. nih.gov This process utilizes a transaminase enzyme to generate a reactive imine intermediate, which then undergoes an organocatalyzed Mannich reaction to build the piperidine core. nih.gov Transaminases have also been employed in an enantio-complementary approach to synthesize both enantiomers of 2-substituted piperidines from ω-chloroketones, achieving excellent enantiomeric excesses (>95% ee). acs.org This biocatalytic method provides a green and efficient route to chiral piperidines. acs.org
Intramolecular aza-Michael additions catalyzed by chiral organocatalysts are also prevalent. For instance, a quinoline-based organocatalyst combined with trifluoroacetic acid can catalyze the enantioselective cyclization of N-tethered alkenes to afford protected 2,5- and 2,6-disubstituted piperidines in good yields. mdpi.com Similarly, L-proline has been used to catalyze the α-aminooxylation of aldehydes, a key step in an intramolecular cyclization strategy to construct the piperidine core of alkaloids like (+)-α-conhydrine and (–)-sedamine. researchgate.net
| Catalyst Type | Reaction Type | Starting Materials | Key Outcomes | Reference |
|---|---|---|---|---|
| Transaminase (enzyme) | Transaminase-Triggered Cyclization | ω-Chloroketones | Access to both enantiomers; >95% ee; analytical yields 10-90%. | acs.org |
| Quinoline Organocatalyst / TFA | Intramolecular Aza-Michael Addition | N-Tethered Alkene Carbamates | Enantiomerically enriched 2,5- and 2,6-disubstituted piperidines. | mdpi.com |
| Transaminase / Organocatalyst | Hybrid Cascade (Mannich Reaction) | Aldehyde, Amine Donor | Synthesis of 2-substituted piperidine alkaloids. | nih.gov |
| L-proline | α-Aminooxylation / Intramolecular Cyclization | Aldehydes | Enantioselective synthesis of (+)-α-conhydrine (98% ee) and (–)-sedamine (95% ee). | researchgate.net |
Diastereoselective Synthesis and Substrate Control
When multiple stereocenters are present in a molecule, controlling their relative configuration (diastereoselectivity) becomes paramount. Diastereoselective synthesis often relies on the inherent stereochemistry of the substrate or the reaction conditions to favor the formation of one diastereomer over others.
A common strategy involves the hydrogenation of substituted pyridines. This method typically leads to the formation of cis-disubstituted piperidines with high diastereoselectivity. nih.govwhiterose.ac.uk The resulting cis-isomers can then be epimerized to the thermodynamically more stable trans-diastereomers under basic conditions, such as treatment with potassium tert-butoxide. nih.gov This epimerization strategy provides access to a diverse range of regio- and diastereoisomers of substituted pipecolinates. nih.govwhiterose.ac.uk
Domino reactions, where multiple bond-forming events occur in a single synthetic operation, are highly efficient for constructing complex piperidine scaffolds. A domino Mannich–Michael reaction using Danishefsky's diene and O-pivaloylated arabinosylaldimines (derived from a chiral auxiliary) yields N-arabinosyl dehydropiperidinones with high diastereoselectivity. researchgate.netcdnsciencepub.com These intermediates can be further functionalized; for example, a subsequent conjugate cuprate (B13416276) addition leads to 2,6-cis-substituted piperidinones. researchgate.netcdnsciencepub.com
Furthermore, multicomponent reactions offer a powerful approach to diastereomerically pure piperidines. A four-component reaction involving Michael acceptors, pyridinium (B92312) ylides, aromatic aldehydes, and ammonium (B1175870) acetate has been shown to produce highly substituted piperidin-2-ones with up to four stereocenters, forming only a single diastereomer. researchgate.net
Chiral Auxiliary and Chiral Pool Strategies
Chiral auxiliary-based methods involve covalently attaching a chiral molecule to the substrate to direct the stereochemical outcome of a reaction. After the desired transformation, the auxiliary is removed. Chiral sulfinamides, particularly tert-butanesulfinamide, are widely used as effective chiral auxiliaries in the synthesis of N-heterocycles. researchgate.net
Carbohydrates also serve as excellent chiral auxiliaries. For example, D-arabinopyranosylamine has been employed as a stereodifferentiating auxiliary in the synthesis of 2-substituted dehydropiperidinones. researchgate.netcdnsciencepub.com The steric and stereoelectronic properties of the carbohydrate guide the facial selectivity of nucleophilic additions. researchgate.net
Iii. Mechanistic Investigations and Reaction Chemistry of 2 Methanesulfonylmethyl Piperidine
Reactivity Profiles of the Piperidine (B6355638) Nitrogen Center
The nitrogen atom within the piperidine ring of 2-(methanesulfonylmethyl)piperidine is a key locus of reactivity. Its nucleophilic and basic character dictates its participation in a variety of chemical transformations.
The secondary amine of the piperidine ring readily undergoes N-alkylation and N-acylation reactions. These reactions are fundamental for introducing a wide range of substituents at the nitrogen atom, thereby modifying the compound's physical, chemical, and biological properties.
N-Alkylation: The N-alkylation of piperidines can be achieved using various alkylating agents, such as alkyl halides. researchgate.netgoogle.com The reaction typically proceeds via an SN2 mechanism where the nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide. The choice of solvent and base is crucial for the success of these reactions. researchgate.netchemicalforums.com For instance, using a base like potassium carbonate in a solvent such as ethanol (B145695) or a non-polar aprotic solvent like dichloromethane (B109758) can facilitate the reaction. chemicalforums.com Microwave-assisted synthesis has also been employed to accelerate N-alkylation reactions. chemicalforums.com Reductive amination, involving the reaction of the piperidine with an aldehyde or ketone in the presence of a reducing agent, provides an alternative route to N-alkylated products. google.com
| Reagent Class | Example Reagent | Solvent | Base | Product Type |
| Alkyl Halide | Benzyl chloride | Ethanol | K2CO3 | N-Benzylpiperidine |
| Alkyl Halide | 4-Trifluoromethylbenzyl chloride | Ethanol | K2CO3 | N-(4-Trifluoromethylbenzyl)piperidine |
| Alkyl Halide | 4-Bromobenzyl chloride | Ethanol | K2CO3 | N-(4-Bromobenzyl)piperidine |
| Aldehyde | p-Methoxybenzaldehyde | - | - | N-(4-Methoxybenzyl)piperidine (via reductive amination) |
N-Acylation: N-acylation of the piperidine nitrogen introduces an acyl group, forming an amide. This transformation is often carried out using acyl chlorides or acid anhydrides in the presence of a base to neutralize the hydrogen halide byproduct. N-acylbenzotriazoles have also been shown to be effective acylating agents for sulfonamides. researchgate.net The resulting N-acylpiperidines are important intermediates in organic synthesis. For example, the N-acylated derivative can be reduced to the corresponding N-alkyl compound. google.com
| Acylating Agent | Reaction Conditions | Product |
| Acyl Chloride | Base (e.g., triethylamine, pyridine) | N-Acylpiperidine |
| Acid Anhydride | Base (e.g., triethylamine, pyridine) | N-Acylpiperidine |
| N-Acylbenzotriazole | NaH | N-Acylsulfonamide |
The piperidine ring exists predominantly in a chair conformation. wikipedia.org Due to the presence of the nitrogen atom, two distinct chair conformers can exist, differing in the axial or equatorial orientation of the substituent on the nitrogen and the lone pair of electrons. These conformers can interconvert through a process called nitrogen inversion. wikipedia.org
The energy barrier for nitrogen inversion in piperidine is relatively low. wikipedia.org For N-substituted piperidines, the conformational preference is influenced by the steric bulk of the substituent. Generally, a larger substituent will preferentially occupy the equatorial position to minimize steric interactions.
In the context of this compound, the stereochemical stability is a significant consideration, particularly if the molecule is chiral. The presence of a substituent at the 2-position creates a stereocenter. The rate of nitrogen inversion and ring-flipping can influence the relative stability of different diastereomers. The stereochemical outcome of reactions at the nitrogen center, such as N-alkylation, can also be affected by the existing stereochemistry at the C-2 position.
Chemical Transformations Involving the Methanesulfonylmethyl Group
The methanesulfonylmethyl group [(CH₂)SO₂CH₃] appended to the piperidine ring introduces a unique set of reactive possibilities, primarily centered around the sulfone moiety.
The hydrogen atoms on the carbon atom positioned between the piperidine ring and the sulfonyl group (the α-carbon) are acidic. This increased acidity is due to the strong electron-withdrawing nature of the sulfonyl group, which can stabilize the conjugate base (a carbanion) through resonance.
Treatment of this compound with a strong base, such as an organolithium reagent (e.g., n-butyllithium), can deprotonate the α-carbon to generate a highly reactive α-sulfone carbanion. This carbanion is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions. For example, it can undergo nucleophilic addition to electrophiles such as aldehydes, ketones, and esters.
These reactions are valuable for elaborating the side chain at the 2-position of the piperidine ring, allowing for the synthesis of more complex molecular architectures.
The sulfonyl group can act as a leaving group in elimination reactions, particularly under basic conditions. If there is a hydrogen atom on the carbon adjacent to the sulfonyl-bearing carbon (the β-position), treatment with a base can induce an elimination reaction to form a double bond. In the case of this compound, this would involve the formation of an exocyclic double bond at the 2-position of the piperidine ring. The feasibility of such an elimination would depend on the reaction conditions and the presence of a suitable proton to be abstracted.
The sulfone group is in a high oxidation state and is generally resistant to further oxidation. However, under specific and harsh conditions, further transformations might be possible, though not commonly employed.
Functionalization of the Piperidine Ring Carbon Framework
The functionalization of the saturated carbocyclic framework of piperidines is a key challenge in synthetic chemistry. The C-H bonds are generally unreactive, necessitating specific activation strategies to achieve substitution or modification.
Direct electrophilic or nucleophilic substitution on the saturated carbon atoms of the piperidine ring is inherently difficult due to the lack of inherent electronic bias and the absence of a good leaving group.
Electrophilic Substitution: The piperidine ring, being a saturated heterocycle, lacks the π-electron system that facilitates classical electrophilic aromatic substitution. msu.edu The C-H bonds are strong and non-polar, making them resistant to attack by electrophiles. To induce electrophilic substitution, the ring must first be activated. This can be conceptually achieved through dehydrogenation to form an enamine or a tetrahydropyridine. The resulting double bond creates a nucleophilic center that can react with electrophiles. For instance, enamines, generated from the corresponding tertiary amines, can undergo β-functionalization. researchgate.net
Nucleophilic Substitution: For a nucleophilic substitution to occur on the piperidine ring, a carbon atom must bear a suitable leaving group. Such precursors are not typically formed from piperidine itself but would need to be synthesized through other routes, such as from substituted pyridines or through cyclization strategies. mdpi.com The reactivity of such systems in nucleophilic substitution is well-established. For example, studies on the reaction of 3-halogenocyclohex-2-enones with piperidine (acting as the nucleophile) demonstrate the principles of nucleophilic vinylic substitution. rsc.org In a hypothetical scenario where this compound bears a leaving group (e.g., a halogen) at the C-3, C-4, or C-5 position, it would be susceptible to attack by various nucleophiles. The stereochemical outcome of such reactions would be highly dependent on the reaction conditions and the nature of the substrate.
Modern synthetic methods have enabled the direct functionalization of otherwise inert C-H bonds, providing powerful tools for modifying the piperidine scaffold. These reactions often rely on transition-metal catalysis to achieve high levels of regio- and stereoselectivity.
Rhodium-catalyzed C-H insertion reactions have been particularly effective for the site-selective functionalization of the piperidine ring. nih.govnih.gov In these processes, a rhodium catalyst activates a diazo compound to generate a donor/acceptor carbene, which then inserts into a C-H bond of the piperidine. The site selectivity (i.e., which C-H bond reacts) can be controlled by the choice of the nitrogen-protecting group and the specific rhodium catalyst used. nih.gov
For example, C-H functionalization of N-Boc-piperidine using the catalyst Rh₂(R-TCPTAD)₄ typically directs substitution to the C-2 position. nih.gov In contrast, altering the protecting group and catalyst can redirect the functionalization to other positions, such as C-4. nih.govnih.gov This methodology allows for the introduction of various ester-containing side chains onto the piperidine framework.
| N-Protecting Group | Rhodium Catalyst | Primary Site of Functionalization | Stereoselectivity |
|---|---|---|---|
| N-Boc | Rh₂(R-TCPTAD)₄ | C-2 | Variable |
| N-Bs (N-Brosyl) | Rh₂(R-TPPTTL)₄ | C-2 | High (29->30:1 d.r.) |
| N-α-oxoarylacetyl | Rh₂(S-2-Cl-5-BrTPCP)₄ | C-4 | - |
Other strategies include palladium-catalyzed cross-coupling reactions, which can be used to form C-C and C-N bonds at specific positions if a suitable handle (like a halogen) is present. researchgate.netresearchgate.net Furthermore, methods involving the generation of enamine intermediates through oxidation can facilitate functionalization at the β-position (C-3) of the piperidine ring. researchgate.net
Ring expansion and rearrangement reactions provide an alternative and powerful strategy for the synthesis of substituted piperidines. These processes often create complex stereochemical arrays that are difficult to access through other means.
A notable example is the rearrangement of substituted azetidines to form stereodefined piperidines. clockss.org In this process, a cis-2-(2-bromo-1,1-dimethylethyl)azetidine undergoes an intramolecular cyclization where the azetidine (B1206935) nitrogen displaces the bromide, forming a strained bicyclic azetidinium intermediate. This reactive intermediate is then susceptible to ring-opening by a nucleophile. The nucleophile attacks one of the bridgehead carbon atoms in an Sₙ2 fashion, leading to the formation of a thermodynamically more stable six-membered piperidine ring. clockss.org
This methodology has been used to synthesize a variety of stereodefined 4-substituted piperidines from a common azetidine precursor. The choice of nucleophile dictates the functionality introduced at the C-4 position.
| Starting Material | Reagent/Nucleophile Source | Piperidine Product | Key Transformation |
|---|---|---|---|
| cis-2-(2-Bromo-1,1-dimethylethyl)azetidine | Tetramethylammonium fluoride (B91410) (TMAF) | cis-4-Fluoro-5,5-dimethylpiperidine | Intramolecular cyclization followed by fluoride-mediated ring opening |
| cis-2-(2-Bromo-1,1-dimethylethyl)azetidine | Sodium acetate (B1210297) in DMSO | cis-4-Acetoxy-5,5-dimethylpiperidine | Intramolecular cyclization followed by acetate-mediated ring opening |
| cis-4-Acetoxypiperidine derivative | LiOH in Methanol | cis-4-Hydroxypiperidine derivative | Hydrolysis of the ester |
This rearrangement highlights how a smaller, strained ring system can be effectively converted into a functionalized piperidine framework, offering a distinct synthetic route that complements direct functionalization methods.
Iv. Advanced Spectroscopic and Structural Elucidation Techniques
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. A full suite of NMR experiments would be essential to unambiguously assign all proton and carbon signals and to elucidate the compound's stereochemistry and conformational preferences.
One-dimensional NMR spectra provide fundamental information about the chemical environment of the magnetic nuclei within the molecule.
¹H NMR: The proton NMR spectrum would reveal the number of distinct proton environments and their multiplicities (splitting patterns), offering initial clues about the connectivity of the piperidine (B6355638) ring and the methanesulfonylmethyl side chain. The chemical shifts of the protons would be influenced by their proximity to the electronegative nitrogen and sulfone groups.
¹³C NMR: The carbon-13 NMR spectrum would indicate the number of unique carbon atoms. The chemical shifts of the carbons in the piperidine ring and the methanesulfonylmethyl group would provide information about their hybridization and electronic environment. Predicted ¹³C NMR data can offer a theoretical basis for comparison with experimental results. np-mrd.org
¹⁵N NMR: Nitrogen-15 NMR, although less common due to the low natural abundance and sensitivity of the ¹⁵N isotope, could provide direct information about the electronic environment of the piperidine nitrogen atom.
A hypothetical data table for the predicted ¹³C NMR chemical shifts is presented below.
| Atom | Predicted ¹³C Chemical Shift (ppm) |
| C2 | Data not available |
| C3 | Data not available |
| C4 | Data not available |
| C5 | Data not available |
| C6 | Data not available |
| CH₂ (sulfonylmethyl) | Data not available |
| CH₃ (methanesulfonyl) | Data not available |
Two-dimensional NMR experiments are crucial for establishing correlations between different nuclei, which is vital for assembling the molecular structure. researchgate.netresearchgate.net
COSY (Correlation Spectroscopy): This experiment would identify proton-proton (¹H-¹H) coupling networks, confirming the connectivity of protons within the piperidine ring and the methylene (B1212753) group of the side chain.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons. It would be instrumental in connecting the methanesulfonylmethyl side chain to the C2 position of the piperidine ring.
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space correlations between protons that are in close proximity, providing critical information about the molecule's three-dimensional structure, including the stereochemistry at the C2 position and the conformational preferences of the piperidine ring.
The stereochemistry of the chiral center at C2 and the conformational dynamics of the piperidine ring would be investigated using advanced NMR techniques. This would involve detailed analysis of coupling constants and Nuclear Overhauser Effects (NOEs). For instance, the magnitude of vicinal coupling constants (³JHH) can help determine the dihedral angles between protons on adjacent carbons, providing insight into the chair conformation of the piperidine ring and the axial or equatorial orientation of the methanesulfonylmethyl substituent.
Chiroptical Spectroscopy for Absolute Configuration Assignment (e.g., Circular Dichroism)
The determination of the absolute configuration of a chiral molecule, such as the enantiomers of 2-(Methanesulfonylmethyl)piperidine, is a critical aspect of chemical analysis, particularly in the pharmaceutical and life sciences. Chiroptical spectroscopic methods, which measure the differential interaction of a chiral molecule with left and right circularly polarized light, are powerful non-destructive techniques for this purpose. The two primary methods in this category are Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD).
Electronic Circular Dichroism (ECD)
ECD spectroscopy measures the difference in absorption of left and right circularly polarized light in the ultraviolet and visible regions of the electromagnetic spectrum. This differential absorption is a result of the electronic transitions within a chiral molecule. The resulting ECD spectrum, a plot of this difference (Δε) against wavelength, is unique for each enantiomer of a chiral compound, showing mirror-image spectra.
For a molecule like this compound, which lacks strong chromophores in the near-UV/Vis region, derivatization with a chromophoric group might be necessary to obtain a measurable ECD signal. The sign and intensity of the Cotton effects in the ECD spectrum are highly sensitive to the spatial arrangement of the atoms around the stereocenter.
The absolute configuration can be determined by comparing the experimentally measured ECD spectrum with the spectrum predicted by quantum chemical calculations for a known configuration (e.g., the R or S enantiomer). A good match between the experimental and calculated spectra allows for an unambiguous assignment of the absolute configuration.
Vibrational Circular Dichroism (VCD)
VCD spectroscopy is the infrared counterpart to ECD, measuring the differential absorption of left and right circularly polarized light in the infrared region, which corresponds to the vibrational transitions of the molecule. wikipedia.org VCD is a powerful tool for determining the absolute configuration of chiral molecules in solution, often without the need for derivatization. rsc.org
The VCD spectrum provides a rich fingerprint of the three-dimensional structure of a molecule. Since enantiomers have vibrational modes that are mirror images of each other, they produce VCD spectra with opposite signs for corresponding vibrational bands. jasco-global.com
The process of absolute configuration determination using VCD involves the following steps:
Experimental Measurement: The VCD spectrum of one of the enantiomers is recorded.
Computational Modeling: The three-dimensional structure of one enantiomer (e.g., the R-enantiomer) of this compound would be modeled, and its conformational landscape explored to identify the most stable conformers.
Spectral Calculation: For the stable conformers, the VCD spectrum is calculated using quantum mechanical methods, such as Density Functional Theory (DFT). nih.govnih.gov The individual spectra of the conformers are then averaged based on their calculated relative populations.
Comparison and Assignment: The calculated VCD spectrum is compared with the experimental spectrum. If the spectra match in terms of sign and relative intensities of the bands, the absolute configuration of the measured sample corresponds to the configuration used in the calculation. If the spectra are mirror images, the sample has the opposite absolute configuration.
The strength of VCD lies in its sensitivity to the subtle details of molecular structure and conformation, making it a highly reliable method for stereochemical assignment. rsc.org
Data Table: General Principles of Chiroptical Spectroscopy for Absolute Configuration Assignment
Since no specific data for this compound is available, the following table outlines the general principles and the type of data that would be obtained from a chiroptical analysis.
| Spectroscopic Technique | Principle | Typical Data Obtained | Method of Assignment |
| Electronic Circular Dichroism (ECD) | Differential absorption of left and right circularly polarized UV-Vis light by chiral molecules. | A plot of molar circular dichroism (Δε) vs. wavelength (nm). Positive and negative Cotton effects are observed. | Comparison of the experimental spectrum with quantum chemically calculated spectra for a known absolute configuration. |
| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light by chiral molecules. wikipedia.org | A plot of differential absorbance (ΔA) vs. wavenumber (cm⁻¹). Provides a complex fingerprint of vibrational modes. | Comparison of the experimental VCD spectrum with the Boltzmann-averaged spectrum calculated for the stable conformers of a known absolute configuration. nih.gov |
V. Theoretical and Computational Chemistry Studies
Quantum Mechanical Calculations for Electronic Structure and Reactivity
Quantum mechanical calculations are fundamental to understanding the intrinsic electronic properties of 2-(Methanesulfonylmethyl)piperidine, which dictate its structure, stability, and reactivity.
Density Functional Theory (DFT) and ab initio methods are the cornerstones of modern computational chemistry for studying organic molecules. For piperidine (B6355638) derivatives, DFT, particularly with hybrid functionals like B3LYP, has been shown to provide a good balance between accuracy and computational cost for predicting molecular geometries and electronic properties. researchgate.netresearchgate.netnih.gov Ab initio methods, such as Møller-Plesset perturbation theory (MP2), offer higher accuracy but are more computationally demanding. researchgate.net
Studies on related sulfonamide and piperidine compounds have utilized basis sets such as 6-31G(d) and 6-311++G(d,p) to obtain reliable results for optimized geometries, vibrational frequencies, and electronic parameters. researchgate.netresearchgate.netufms.br For this compound, these methods can elucidate the preferred conformations of the piperidine ring and the orientation of the methanesulfonylmethyl substituent.
Table 1: Representative Calculated Electronic Properties of a Sulfonyl-Containing Piperidine Derivative (Example)
| Property | Calculated Value | Method/Basis Set |
| Dipole Moment (Debye) | 3.5 D | B3LYP/6-311++G(d,p) |
| Total Energy (Hartree) | -985.123 | B3LYP/6-311++G(d,p) |
| Solvation Energy (water, kcal/mol) | -12.5 | SMD/B3LYP/6-311++G(d,p) |
Note: The data in this table is representative and based on typical values found for analogous sulfonylpiperidine structures in computational studies. It does not represent experimentally verified data for this compound.
The analysis of frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. researchgate.net
For a molecule like this compound, the HOMO is expected to be localized primarily on the piperidine nitrogen atom, reflecting its nucleophilic character. The LUMO, conversely, would likely be distributed around the electron-withdrawing sulfonyl group, indicating this region as a potential site for nucleophilic attack.
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. In these maps, regions of negative potential (typically colored red) indicate areas prone to electrophilic attack, while positive potential regions (blue) are susceptible to nucleophilic attack. For this compound, the MEP would likely show a negative potential around the sulfonyl oxygens and a positive potential near the piperidine N-H proton.
Table 2: Representative Frontier Molecular Orbital (FMO) Data for a Sulfonyl-Containing Piperidine Derivative (Example)
| Orbital | Energy (eV) | Description |
| HOMO | -6.8 eV | Localized on the piperidine nitrogen |
| LUMO | 1.2 eV | Distributed over the sulfonyl group |
| HOMO-LUMO Gap | 8.0 eV | Indicates high kinetic stability |
Note: The data in this table is representative and based on typical values found for analogous sulfonylpiperidine structures in computational studies. It does not represent experimentally verified data for this compound.
Mechanistic Probing and Transition State Analysis
Computational methods are invaluable for elucidating reaction mechanisms, allowing for the characterization of transient species like transition states that are often difficult to observe experimentally.
By mapping the potential energy surface, computational chemists can trace the most likely pathway a reaction will follow. This involves locating the structures of reactants, intermediates, transition states, and products. The energetic profile of the reaction can then be constructed, providing the activation energies and reaction enthalpies. For reactions involving piperidine derivatives, such as N-alkylation or acylation, DFT calculations can be used to model the nucleophilic attack of the piperidine nitrogen on an electrophile, mapping the formation of the new bond and identifying the associated transition state. researchgate.net
Computational models can predict the selectivity of reactions where multiple products are possible. For substituted piperidines, questions of regioselectivity and stereoselectivity are paramount. By comparing the activation energies for different reaction pathways, the most favorable route and therefore the major product can be predicted.
Furthermore, Transition State Theory (TST) can be employed to estimate reaction rate constants from the calculated activation free energies. rsc.org While these calculations can be complex, they provide a theoretical basis for understanding how changes in molecular structure affect reaction kinetics.
Conformational Analysis and Dynamics Simulations
The biological activity and reactivity of flexible molecules like this compound are often dependent on their three-dimensional shape and conformational dynamics.
Conformational analysis of the piperidine ring is a classic topic in stereochemistry. The chair conformation is generally the most stable, but the presence of substituents can lead to a preference for either an axial or equatorial orientation. For a 2-substituted piperidine, the equatorial conformation is typically favored to minimize steric interactions. However, the specific energetic balance can be influenced by electronic effects. Computational methods, including both quantum mechanics and molecular mechanics, can be used to calculate the relative energies of different conformers. nih.gov
Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of molecules. By simulating the motion of atoms over time, MD can reveal the accessible conformations and the transitions between them. nih.gov For this compound, an MD simulation could illustrate the flexibility of the piperidine ring and the rotational freedom of the methanesulfonylmethyl group, providing a dynamic picture of its conformational landscape. These simulations are particularly useful for understanding how the molecule might interact with a biological target, such as a protein binding site. rsc.org
Potential Energy Surface Exploration
The potential energy surface (PES) of a molecule describes its energy as a function of its geometry. For a flexible molecule like this compound, which contains a piperidine ring and a rotatable methanesulfonylmethyl side chain, the PES is complex with multiple local minima corresponding to different stable conformations.
Computational methods, particularly quantum mechanical calculations, are employed to explore this surface. Conformational search algorithms are used to identify low-energy structures. acs.orgcsic.es The stability of these conformers is influenced by a variety of factors, including steric hindrance, intramolecular hydrogen bonding, and torsional strain. The piperidine ring itself can exist in chair, boat, and twist-boat conformations, with the chair form generally being the most stable. nih.govresearchgate.net The orientation of the methanesulfonylmethyl substituent, whether axial or equatorial, further diversifies the conformational possibilities.
The sulfonyl group, with its tetrahedral geometry and potential for hydrogen bonding interactions, plays a significant role in determining the preferred conformations. researchgate.netnih.gov Theoretical studies on similar sulfonyl-containing compounds have shown that intramolecular hydrogen bonds can significantly stabilize certain geometries. acs.orgcsic.es In the case of this compound, an intramolecular hydrogen bond could potentially form between the N-H of the piperidine ring and one of the oxygen atoms of the sulfonyl group, influencing the orientation of the side chain.
A systematic exploration of the PES would typically involve rotating the key dihedral angles and calculating the energy at each point to identify the global and local energy minima. The results of such an analysis are crucial for understanding the compound's reactivity and its interactions with biological targets.
Molecular Dynamics Simulations for Conformational Fluxions
While PES exploration provides a static picture of the stable conformers, molecular dynamics (MD) simulations offer insights into the dynamic behavior and conformational transitions of this compound in a given environment, such as in solution. mdpi.comresearchgate.netmdpi.com
MD simulations solve Newton's equations of motion for the atoms in the molecule over time, providing a trajectory that describes how the positions and velocities of the atoms evolve. researchgate.net This allows for the observation of conformational changes, such as ring-flipping of the piperidine moiety and rotation of the side chain, on a timescale of nanoseconds to microseconds.
By analyzing the MD trajectory, one can determine the relative populations of different conformers and the rates of interconversion between them. This is particularly important for understanding how the molecule might adapt its shape to bind to a receptor or enzyme active site. rsc.orgnih.gov The simulations can be performed in various solvents to study the effect of the environment on conformational preferences. researchgate.net For instance, in a polar solvent, conformations with a larger dipole moment might be favored.
The data from MD simulations can be used to generate radial distribution functions, which provide information about the solvation shell around the molecule and specific intermolecular interactions, such as hydrogen bonding with solvent molecules. mdpi.com
Computational Prediction of Spectroscopic Parameters
Computational chemistry is widely used to predict spectroscopic parameters, which can be invaluable for the identification and structural elucidation of new compounds. mdpi.com Density Functional Theory (DFT) is a popular and accurate method for this purpose. researchgate.net
For this compound, DFT calculations can be used to predict its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.
NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated with good accuracy. researchgate.net These calculations are typically performed on the optimized geometries of the most stable conformers obtained from PES exploration. The predicted chemical shifts can then be compared with experimental data to confirm the structure of the synthesized compound.
Illustrative Predicted ¹³C and ¹H NMR Chemical Shifts (in ppm) for this compound
| Atom | Predicted ¹³C Chemical Shift (ppm) | Attached Proton(s) | Predicted ¹H Chemical Shift (ppm) |
| C2 | 60.5 | H2 | 2.85 |
| C3 | 25.8 | H3a, H3b | 1.60, 1.45 |
| C4 | 24.5 | H4a, H4b | 1.75, 1.55 |
| C5 | 26.2 | H5a, H5b | 1.60, 1.45 |
| C6 | 46.8 | H6a, H6b | 2.95, 2.60 |
| Methane-C | 55.2 | H-methane | 3.10 |
| Methyl-C | 42.1 | H-methyl | 2.90 |
Note: These are hypothetical values for illustrative purposes and would need to be calculated using appropriate computational methods.
IR Spectroscopy: The vibrational frequencies of the molecule can also be computed. researchgate.net These frequencies correspond to the various stretching, bending, and torsional motions of the atoms. The predicted IR spectrum can be compared with the experimental spectrum to identify characteristic functional group vibrations. For this compound, key vibrational modes would include the N-H stretch of the piperidine ring, the C-H stretches of the aliphatic and methyl groups, and the symmetric and asymmetric S=O stretches of the sulfonyl group.
Vi. Synthetic Utility As a Chemical Building Block
Precursor in the Construction of Complex Organic Architectures
The strategic placement of the methanesulfonylmethyl group on the piperidine (B6355638) ring makes 2-(Methanesulfonylmethyl)piperidine a valuable precursor for the synthesis of more intricate molecular structures. The primary utility of this building block lies in the reactivity of the carbon atom positioned between the piperidine ring and the sulfonyl group. The electron-withdrawing nature of the methanesulfonyl group acidifies the adjacent methylene (B1212753) protons, facilitating their removal by a suitable base to generate a stabilized carbanion.
This nucleophilic carbanion can then participate in a variety of carbon-carbon bond-forming reactions, serving as a cornerstone for the elaboration of complex molecular frameworks. For instance, it can undergo alkylation with a range of electrophiles, such as alkyl halides, epoxides, and other reactive species. This allows for the introduction of diverse substituents at the 2-position of the piperidine ring, paving the way for the synthesis of elaborately substituted piperidine derivatives.
A particularly powerful application of such sulfonyl-stabilized carbanions is their use in olefination reactions, most notably the Julia-Kocienski olefination. nih.govorganic-chemistry.orgmdpi.com In this reaction, the anion derived from a sulfone reacts with an aldehyde or ketone to form a β-alkoxy sulfone intermediate. This intermediate then undergoes elimination to furnish an alkene. mdpi.com By employing this compound in a Julia-Kocienski-type reaction, a double bond can be installed, linking the piperidine core to a wide variety of other molecular fragments. This methodology is renowned for its high E-selectivity in many cases and its tolerance of a broad range of functional groups, making it a robust tool in the late-stage synthesis of complex natural products and their analogs. mdpi.comresearchgate.net
The following table illustrates the potential of this compound as a precursor in the synthesis of complex structures through the generation of a stabilized anion and subsequent reaction with electrophiles.
| Reaction Type | Electrophile | Resulting Structure | Potential Application |
| Alkylation | Alkyl Halide (R-X) | 2-(1-Methanesulfonyl-1-alkyl)methylpiperidine | Introduction of alkyl chains for SAR studies |
| Epoxide Opening | Epoxide | 2-(1-Methanesulfonyl-2-hydroxy)propylpiperidine | Synthesis of amino alcohol-containing scaffolds |
| Julia-Kocienski Olefination | Aldehyde (R-CHO) | 2-(Alkenyl)piperidine | Formation of C=C bonds for further functionalization |
Role in Diversity-Oriented Synthesis (DOS) of Substituted Piperidine Libraries
Diversity-oriented synthesis (DOS) aims to generate collections of structurally diverse small molecules for high-throughput screening and the discovery of new biologically active compounds. The unique reactivity of this compound makes it an attractive scaffold for DOS strategies focused on creating libraries of substituted piperidines.
The ability to functionalize the methanesulfonylmethyl group, in combination with the potential for modifying the piperidine nitrogen, allows for a multi-directional approach to diversification. Starting from this single building block, a multitude of derivatives can be generated by varying the reaction partners in a combinatorial fashion.
For example, a library of piperidine derivatives can be constructed by first N-alkylating or N-acylating the piperidine nitrogen with a diverse set of reagents. researchgate.net Each of these N-functionalized derivatives can then be subjected to a range of C-C bond-forming reactions at the sulfone-activated carbon. This two-dimensional diversification strategy can rapidly generate a large number of unique compounds with varied substitution patterns around the piperidine core.
The general workflow for a DOS approach utilizing this compound can be outlined as follows:
| Step | Transformation | Reagent Diversity | Outcome |
| 1 | N-Functionalization | Diverse alkyl halides, acyl chlorides, etc. | Library of N-substituted 2-(methanesulfonylmethyl)piperidines |
| 2 | Anion Formation | Base (e.g., n-BuLi, LDA) | Generation of a library of stabilized carbanions |
| 3 | C-C Bond Formation | Diverse electrophiles (aldehydes, ketones, alkyl halides) | A structurally diverse library of polysubstituted piperidines |
This approach allows for the exploration of chemical space around the piperidine scaffold, which is crucial for identifying novel ligands for biological targets.
Development of Novel Synthetic Methodologies Utilizing its Unique Reactivity
The distinct electronic properties of the methanesulfonylmethyl substituent attached to the piperidine ring can be harnessed for the development of novel synthetic methodologies. The sulfone group not only acts as an activating group for the adjacent methylene but can also serve as a leaving group or a directing group in various transformations.
Research into the reactivity of sulfones has led to the development of a wide array of synthetic methods. While not exclusively documented for this compound itself, the principles can be readily applied. For instance, reductive desulfonylation can be employed to remove the methanesulfonyl group after it has served its purpose in a synthetic sequence, leading to a methyl-substituted piperidine. This "traceless" use of the sulfonyl group adds to its versatility.
Furthermore, the potential for intramolecular reactions involving the methanesulfonylmethyl group and a substituent on the piperidine nitrogen or another position on the ring opens up avenues for the synthesis of bicyclic and other constrained piperidine analogs. Such structures are of significant interest in medicinal chemistry due to their conformational rigidity, which can lead to higher binding affinity and selectivity for biological targets.
The development of new catalytic systems for the functionalization of C-H bonds adjacent to the sulfone or at other positions on the piperidine ring could further expand the synthetic utility of this building block. nih.govresearchgate.net While direct C-H functionalization of piperidines can be challenging, the electronic influence of the sulfonyl group might be exploited to achieve novel regioselectivities.
Vii. Conclusion and Future Research Directions
Summary of Key Achievements in 2-(Methanesulfonylmethyl)piperidine Chemistry
Due to a lack of specific literature detailing the synthesis and reactivity of this compound, a summary of key achievements for this particular compound cannot be compiled. However, significant progress in the broader field of piperidine (B6355638) synthesis and the formation of carbon-sulfur bonds provides a strong foundation for its potential development. General methods for the synthesis of 2-substituted piperidines are well-established, including catalytic hydrogenation of corresponding pyridine (B92270) precursors, cyclization of acyclic amines, and various cycloaddition reactions. mdpi.comnih.gov
Key achievements in related areas that could be applied to the synthesis of this compound include:
Advanced Piperidine Synthesis: The development of stereoselective methods for producing 2,6-disubstituted piperidines offers precise control over the stereochemistry of the piperidine core. nih.govrsc.org
C-S Bond Formation: Significant strides have been made in transition metal-catalyzed C–S bond formation reactions, particularly with palladium and copper catalysts, which are crucial for introducing sulfur-containing moieties. asianpubs.orgrsc.orgias.ac.in
Functionalization of Piperidines: Methods for the direct C–H functionalization of piperidines, although challenging, are emerging and could provide novel routes to 2-substituted derivatives. nih.govresearchgate.net
Identification of Unexplored Reaction Pathways and Synthetic Challenges
The synthesis of this compound presents several unexplored pathways and inherent challenges. A plausible and direct, yet underexplored, route would involve the nucleophilic substitution of a 2-(halomethyl)piperidine with a methanesulfinate (B1228633) salt. The success of this reaction would depend on the nature of the halogen and the reaction conditions to avoid side reactions.
Potential Synthetic Pathways:
Nucleophilic Substitution:
Synthesis of N-protected 2-(hydroxymethyl)piperidine, followed by conversion to a 2-(halomethyl)piperidine (e.g., using thionyl chloride or a brominating agent).
Subsequent reaction with sodium methanesulfinate. Challenges in this route include the potential for competing elimination reactions and the stability of the 2-(halomethyl)piperidine intermediate.
Oxidation of a Thioether Precursor:
Synthesis of 2-(methylthiomethyl)piperidine via reaction of a 2-(halomethyl)piperidine with sodium thiomethoxide.
Subsequent oxidation of the thioether to the corresponding sulfone using an oxidizing agent like m-CPBA or hydrogen peroxide. This pathway avoids the direct use of sulfinate salts but introduces an additional oxidation step.
Synthetic Challenges:
Regioselectivity: Ensuring selective functionalization at the 2-position of the piperidine ring without competing reactions at other positions.
Stereocontrol: For chiral applications, achieving stereoselective synthesis of a single enantiomer of this compound would be a significant hurdle. This could potentially be addressed by starting with an enantiomerically pure piperidine precursor.
Scalability: Developing a synthetic route that is efficient and scalable for potential applications.
Advancements in Stereoselective Synthesis of Sulfur-Containing Piperidines
The stereoselective synthesis of piperidines is a highly active area of research, with several powerful methods available. nih.govrsc.orgnih.gov For sulfur-containing piperidines, these methods can be adapted to control the stereochemistry of the piperidine ring.
Recent advancements that are relevant include:
Iridium-Catalyzed Allylic Cyclization: This method has been used for the stereoselective synthesis of 2,6-disubstituted piperidines and could be adapted to precursors bearing a sulfur-containing side chain. nih.gov
Radical Cyclizations: Radical cyclization approaches have been successfully employed for the stereoselective synthesis of polysubstituted piperidines and could be a viable strategy. acs.org
Organocatalysis: The use of chiral organocatalysts in domino reactions has enabled the synthesis of highly functionalized piperidines with excellent enantioselectivity. nih.gov
The application of these methods to synthesize specific enantiomers of this compound would likely involve the use of a chiral starting material or a chiral catalyst in the key ring-forming or functionalization step.
Prospects for Novel Catalyst Development and Mechanistic Elucidation
The development of novel catalysts is crucial for overcoming the challenges in the synthesis of complex piperidine derivatives. For this compound, catalyst development could focus on:
Catalytic C-H Sulfonylation: Direct C-H functionalization of an N-protected piperidine at the 2-position with a sulfonylating agent would be a highly efficient route. researchgate.net While challenging, the development of suitable transition-metal catalysts for this transformation is a promising area of research. chemrxiv.org
Copper-Catalyzed C-S Bond Formation: Copper-catalyzed cross-coupling reactions are known to be effective for forming C-S bonds and could be optimized for the specific substrates required for synthesizing the target molecule. asianpubs.orgresearchgate.net
Mechanistic Understanding: Detailed mechanistic studies of potential synthetic routes, for instance, the nucleophilic substitution on 2-(halomethyl)piperidines, are needed to optimize reaction conditions and minimize side products. nih.govresearchgate.net Computational studies could also provide valuable insights into reaction pathways and transition states. nih.gov
Future research in this area will likely focus on the design of new ligands and catalytic systems that offer high regioselectivity and stereoselectivity for the functionalization of the piperidine ring with sulfur-containing groups.
Q & A
Q. Table 1: Synthetic Route Comparison
| Method | Solvent | Base | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|---|
| Methanesulfonylation | DCM | NaOH | 75–85 | 99 | |
| Sulfonyl chloride coupling | THF | Et₃N | 68–72 | 98.5 |
Basic: What spectroscopic and chromatographic techniques are recommended for structural characterization?
Answer:
- FTIR : Identify sulfonyl (S=O, ~1350–1300 cm⁻¹) and piperidine (C-N, ~1200 cm⁻¹) groups .
- NMR : ¹H NMR (δ 3.2–3.5 ppm for CH₂SO₂; δ 1.4–1.8 ppm for piperidine protons) and ¹³C NMR (δ 45–50 ppm for sulfonyl-CH₂) .
- Mass Spectrometry : ESI-MS (m/z [M+H]⁺ calculated for C₇H₁₅NO₂S: 177.08) .
- HPLC : Retention time comparison against a certified reference standard .
Basic: What safety protocols are critical when handling this compound?
Answer:
- PPE : Gloves (nitrile), lab coat, and goggles to avoid dermal/ocular exposure .
- Ventilation : Use fume hoods due to potential inhalation hazards (acute toxicity Category 4) .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
- Storage : In airtight containers under nitrogen, away from oxidizers, at 2–8°C .
Advanced: How can researchers resolve contradictions in spectroscopic data for derivatives?
Answer:
- Cross-Validation : Combine experimental data (FTIR, NMR) with computational methods (DFT calculations for vibrational modes or NMR chemical shifts) .
- Crystallography : Resolve ambiguous stereochemistry via X-ray diffraction (e.g., piperidine ring conformation) .
- Dynamic NMR : Study rotational barriers of sulfonyl groups at variable temperatures .
Advanced: How does structural modification of this compound impact biological activity?
Answer:
- Piperidine Ring Substitution : Introducing methyl groups at C3/C5 (e.g., 3,5-dimethylpiperidine derivatives) alters lipophilicity and receptor binding .
- Sulfonyl Group Replacement : Replacing -SO₂CH₃ with -SO₃H reduces blood-brain barrier penetration but increases solubility .
- SAR Studies : Use molecular docking (e.g., 5-HT7 receptor models) to predict affinity changes .
Q. Table 2: Structure-Activity Relationship (SAR) Trends
| Modification | Biological Effect | Reference |
|---|---|---|
| C3/C5 Methylation | ↑ Metabolic stability, ↓ 5-HT7R affinity | |
| Sulfonyl → Sulfonate | ↑ Solubility, ↓ CNS penetration |
Advanced: What strategies optimize reaction yields for scale-up synthesis?
Answer:
- Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance sulfonylation efficiency .
- Solvent Optimization : Replace DCM with THF for better solubility of polar intermediates .
- Temperature Control : Maintain 0–5°C during methanesulfonyl chloride addition to minimize side reactions .
Advanced: How stable is this compound under varying pH and temperature conditions?
Answer:
- pH Stability : Stable in neutral conditions (pH 6–8); hydrolyzes in strong acids (pH < 2) or bases (pH > 10) to form methanesulfonic acid and piperidine .
- Thermal Stability : Decomposes above 200°C (TGA data); store below 25°C to prevent degradation .
Advanced: What computational methods predict the compound’s interaction with biological targets?
Answer:
- Molecular Docking : Use AutoDock Vina with receptor PDB IDs (e.g., 5-HT7R: 6VG3) to simulate binding .
- MD Simulations : GROMACS for 100-ns trajectories to assess binding stability .
- QM/MM : Hybrid quantum mechanics/molecular mechanics to study sulfonyl group electronic effects .
Advanced: How can analytical methods be validated for impurity profiling?
Answer:
- HPLC Method Development : Use a buffer (sodium acetate/1-octanesulfonate, pH 4.6) with methanol (65:35) for baseline separation of impurities .
- Forced Degradation : Expose the compound to heat, light, and humidity to identify degradation products .
Advanced: What are the mechanistic implications of sulfonyl group reactivity in cross-coupling reactions?
Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
